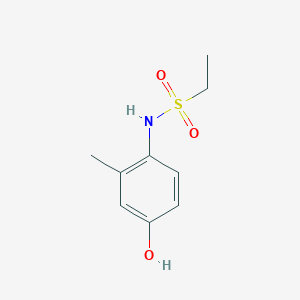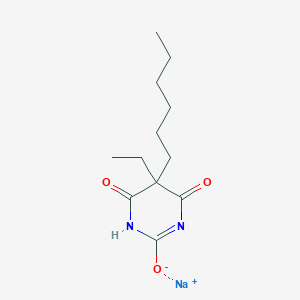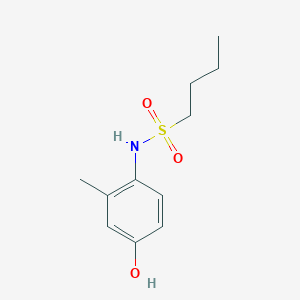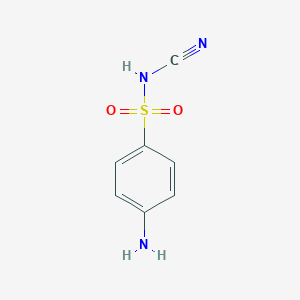
4-Amino-N-cyanobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-cyanobenzenesulfonamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a sulfonamide derivative, which means it contains a sulfur atom and an amide group. The chemical formula for 4-Amino-N-cyanobenzenesulfonamide is C7H7N3O2S.
Mechanism of Action
The mechanism of action of 4-Amino-N-cyanobenzenesulfonamide involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. This inhibition occurs due to the formation of a covalent bond between the sulfonamide group of the compound and the active site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Amino-N-cyanobenzenesulfonamide vary depending on the specific enzyme that is being inhibited. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are important for maintaining acid-base balance in the body. Inhibition of tyrosinase can lead to a decrease in the production of melanin, which is responsible for skin pigmentation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Amino-N-cyanobenzenesulfonamide in lab experiments is its ability to selectively inhibit certain enzymes. This can be useful in studying the role of these enzymes in various biological processes. However, one limitation of using this compound is that it may not be effective in inhibiting all enzymes, and its effectiveness may vary depending on the specific enzyme being studied.
Future Directions
There are several future directions for research involving 4-Amino-N-cyanobenzenesulfonamide. One direction is to study its potential applications in cancer treatment, as some studies have shown that it can inhibit the growth of certain cancer cells. Another direction is to study its potential applications in the treatment of Alzheimer's disease, as some studies have shown that it can inhibit the activity of beta-amyloid, which is involved in the development of Alzheimer's disease. Additionally, further research can be done to optimize the synthesis of this compound and to study its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 4-Amino-N-cyanobenzenesulfonamide can be achieved using various methods. One of the most common methods involves the reaction of 4-nitrobenzenesulfonyl chloride with ammonia, followed by reduction of the resulting product with zinc dust. Another method involves the reaction of 4-nitrobenzenesulfonamide with cyanogen bromide, followed by reduction with sodium borohydride.
Scientific Research Applications
4-Amino-N-cyanobenzenesulfonamide has been used in various scientific research studies. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and tyrosinase. This inhibition can be useful in studying the role of these enzymes in various biological processes.
properties
CAS RN |
116-47-2 |
|---|---|
Molecular Formula |
C7H7N3O2S |
Molecular Weight |
197.22 g/mol |
IUPAC Name |
4-amino-N-cyanobenzenesulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c8-5-10-13(11,12)7-3-1-6(9)2-4-7/h1-4,10H,9H2 |
InChI Key |
NXBPVAODVMAXNK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC#N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC#N |
Other CAS RN |
116-47-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229696.png)
![N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine](/img/structure/B229700.png)
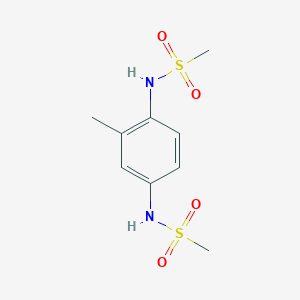
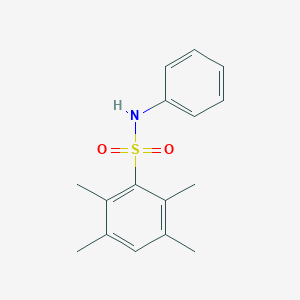
![1-[2-Furanyl(oxo)methyl]-2-benzo[cd]indolone](/img/structure/B229707.png)
![1-(2-thienylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229708.png)
![2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B229710.png)
![1-[(4-Isopropylphenyl)sulfonyl]proline](/img/structure/B229714.png)
amino]benzoic acid](/img/structure/B229717.png)
amino]benzoic acid](/img/structure/B229718.png)

